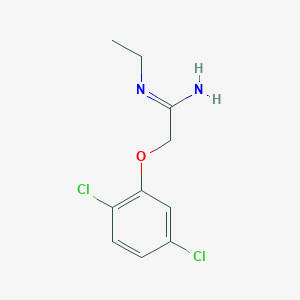
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide typically involves the reaction of 2,5-dichlorophenol with ethylamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2,5-dichlorophenol and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetone, and a catalyst, such as pyridine.
Procedure: The 2,5-dichlorophenol is first converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with ethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control and continuous stirring.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
科学研究应用
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxy group.
作用机制
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Inducing Oxidative Stress: Generating reactive oxygen species that cause cellular damage.
相似化合物的比较
2-(2,5-dichlorophenoxy)-N-ethylethanimidamide can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different applications.
2,5-Dichlorophenoxyacetic Acid: Another herbicide with similar chemical properties.
2,4-Dichlorophenoxybutyric Acid: A compound with similar herbicidal activity but different molecular structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of the dichlorophenoxy group and the ethanimidamide moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H12Cl2N2O |
|---|---|
分子量 |
247.12 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenoxy)-N'-ethylethanimidamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3,(H2,13,14) |
InChI 键 |
FGTUOZGDHAXDKI-UHFFFAOYSA-N |
规范 SMILES |
CCN=C(COC1=C(C=CC(=C1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
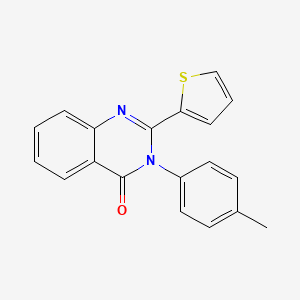
![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
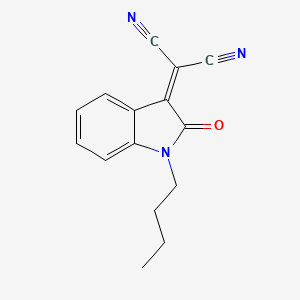
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150677.png)
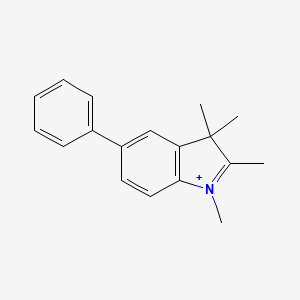
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)
![N,N'-bis(4-bromophenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide](/img/structure/B15150691.png)
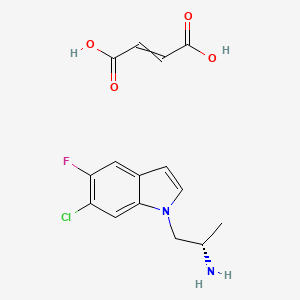
![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B15150706.png)
![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
